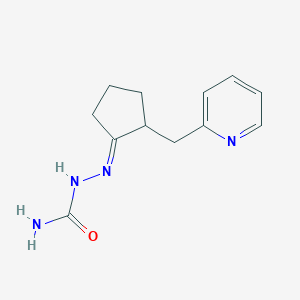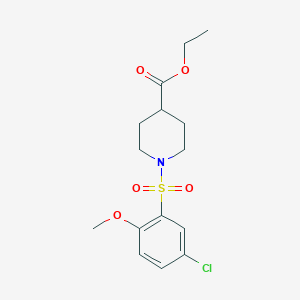
5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). By inhibiting these kinases, this compound blocks the downstream signaling pathways that are involved in cancer cell survival and proliferation. This leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7. In addition, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is its high selectivity for BTK and ITK, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of this compound is its low solubility, which can make it difficult to formulate for in vivo studies.
Future Directions
There are several future directions for the development of 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. One potential application is in combination therapy with other cancer drugs. This compound has been shown to synergize with other drugs, such as ibrutinib and venetoclax, in preclinical studies. Another future direction is the development of this compound analogs with improved solubility and potency. Finally, the clinical efficacy of this compound in various types of cancers is currently being evaluated in ongoing clinical trials.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves several steps, including the reaction of 5-chloro-2-methoxy-4-methylsulfonylbenzoic acid with 2,2,6,6-tetramethylpiperidine-1-oxyl to form the corresponding amide. This intermediate is then reacted with 4-methylsulfonylphenylboronic acid in the presence of a palladium catalyst to yield this compound.
Scientific Research Applications
5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has shown potent inhibitory activity against several kinases that are involved in cancer cell proliferation and survival.
properties
Molecular Formula |
C17H27ClN2O3S |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27ClN2O3S/c1-11-7-14(23-6)15(8-13(11)18)24(21,22)19-12-9-16(2,3)20-17(4,5)10-12/h7-8,12,19-20H,9-10H2,1-6H3 |
InChI Key |
ZJEVXTOPJTVAAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)

